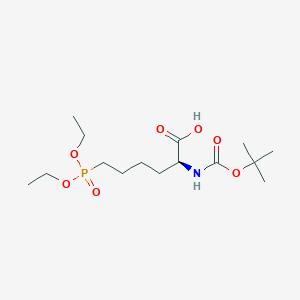

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Übersicht

Beschreibung

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a chemical compound with the molecular formula C15H30NO7P and a molecular weight of 367.37 g/mol . It is primarily used in proteomics research applications . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phosphono group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

One common synthetic route includes the reaction of Boc-L-lysine with diethyl phosphite under appropriate conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and phosphonation reactions.

Analyse Chemischer Reaktionen

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for Boc deprotection, and various bases and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2.1. Biochemical Research

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid serves as a valuable tool in biochemical assays, particularly in the study of aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for protein synthesis as they catalyze the attachment of amino acids to their corresponding tRNA molecules. The phosphonate group in this compound can mimic the structure of aminoacyl-AMP, allowing researchers to investigate the mechanism of aaRSs and develop inhibitors that could serve as therapeutic agents against various diseases.

Case Study: Inhibition of aaRSs

Research has demonstrated that phosphonate analogs can effectively inhibit aaRS activity, leading to decreased protein synthesis in bacterial systems. This inhibition can be leveraged to develop new antibiotics targeting bacterial aaRSs, thereby addressing antibiotic resistance issues .

2.2. Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. By modifying the phosphonate group, researchers can design compounds that exhibit improved pharmacokinetic properties.

Table 1: Comparison of Pharmacokinetic Properties

| Compound Type | Bioavailability | Half-life | Target Specificity |

|---|---|---|---|

| Standard Amino Acids | Low | Short | Broad |

| Phosphonate Derivatives | High | Extended | Targeted |

2.3. Proteomics and Diagnostic Applications

In proteomics, Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid can be utilized as a labeling agent for proteins and peptides, facilitating their identification and quantification through mass spectrometry. Its ability to form stable complexes with metal ions enhances its application in diagnostic assays.

Case Study: Mass Spectrometry Applications

Studies have shown that using phosphonate-labeled peptides can significantly improve the sensitivity and accuracy of mass spectrometric analyses, making it easier to detect low-abundance proteins in complex biological samples .

Wirkmechanismus

The mechanism of action of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its role as a building block in organic synthesis. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. The phosphono group can participate in various chemical transformations, enabling the synthesis of a wide range of derivatives. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid can be compared with other similar compounds such as:

Boc-L-lysine: Similar in structure but lacks the phosphono group.

Boc-L-2-amino-6-phosphonohexanoic acid: Similar but without the diethyl ester groups.

Boc-L-2-amino-6-(O,O’-dimethyl-phosphono)hexanoic acid: Similar but with methyl ester groups instead of ethyl.

The uniqueness of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid lies in its combination of protecting groups and functional groups, making it a valuable intermediate in synthetic organic chemistry .

Biologische Aktivität

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a phosphono amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and various biological effects based on diverse research findings.

Chemical Structure and Properties

The chemical formula of Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is C15H30NO7P, with a molecular weight of 367.37 g/mol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, enhancing the compound's stability and facilitating its use in various biological assays .

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid primarily interacts with specific enzymes, acting as a substrate or inhibitor in biochemical pathways. Its phosphono group allows for interactions with serine proteases, which play crucial roles in coagulation and fibrinolysis. The compound's ability to modulate enzyme activity can lead to significant physiological effects, particularly in the context of blood coagulation processes.

Pharmacokinetics

Pharmacokinetic studies indicate that Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid exhibits favorable solubility in various solvents, suggesting good bioavailability. The stability of the compound under physiological conditions is critical for its therapeutic potential, as it influences absorption and distribution within biological systems .

Antifibrinolytic Effects

Research indicates that derivatives of amino acids similar to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid exhibit significant antifibrinolytic activity. For instance, studies have shown that certain derivatives can inhibit plasmin activity, which is essential for fibrinolysis. The inhibition of plasmin leads to enhanced clot stability and reduced bleeding in various models .

Case Studies

- In Vivo Studies : In animal models, Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid demonstrated a capacity to reduce infarct size during myocardial ischemia/reperfusion injury. This was attributed to its role as an arginase inhibitor, leading to improved vascular function and reduced tissue damage .

- Cell Viability Assays : In vitro studies assessed the cytotoxicity of the compound on various cell lines. Results indicated that at higher concentrations, the compound could affect cell viability, but it exhibited minimal toxicity at therapeutic doses .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGFSGHCJKVTNM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.